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molecular formula C7H5NOS B025592 Thieno[3,2-b]pyridin-7-ol CAS No. 107818-20-2

Thieno[3,2-b]pyridin-7-ol

Cat. No. B025592
M. Wt: 151.19 g/mol
InChI Key: AACVULYSNJAKEQ-UHFFFAOYSA-N
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Patent
US04753951

Procedure details

To a solution of 3.1 g of thieno[3,2-b]pyridin-7(4H)-one 13 in 90 ml of propionic acid is added 1.5 ml of fuming nitric acid at 110° C. with stirring and the mixture is refluxed for 1 hour. The cooled mixture is diluted with 50 ml of ether and the resulting crystals are collected by filtration, washed with water and ether-methanol, and dried to give 3.13 g (78%) of Compound 14. Recrystallization from dimethyl sulfoxide-methanol affords colorless crystals melting at 328°-331° C. (dec.).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[C:8](=[O:10])[CH:7]=[CH:6][NH:5][C:4]=2[CH:3]=[CH:2]1.[N+:11]([O-])([OH:13])=[O:12]>C(O)(=O)CC.CCOCC>[N+:11]([C:7]1[C:8](=[O:10])[C:9]2[S:1][CH:2]=[CH:3][C:4]=2[NH:5][CH:6]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
S1C=CC=2NC=CC(C21)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resulting crystals are collected by filtration
WASH
Type
WASH
Details
washed with water and ether-methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(C2=C(NC1)C=CS2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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